molecular formula C17H16N6O2 B2779192 N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 1903843-49-1

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2779192
CAS No.: 1903843-49-1
M. Wt: 336.355
InChI Key: SICLXRSOYGDUET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1H-benzo[d]imidazole-5-carboxamide core linked via a methyl group to a 1,2,4-oxadiazole ring substituted at the 3-position with a 1-ethyl-1H-pyrrole moiety. The oxadiazole ring enhances metabolic stability and influences electronic properties, while the ethylpyrrole group may modulate lipophilicity and target binding. Although direct pharmacological data for this compound is unavailable in the provided evidence, its structural analogs (e.g., compounds with benzimidazole and oxadiazole motifs) have demonstrated roles in enzyme inhibition (e.g., acetylcholinesterase, IDO1) and antimicrobial activity .

Properties

IUPAC Name

N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2/c1-2-23-7-3-4-14(23)16-21-15(25-22-16)9-18-17(24)11-5-6-12-13(8-11)20-10-19-12/h3-8,10H,2,9H2,1H3,(H,18,24)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICLXRSOYGDUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound combines elements of benzimidazole and oxadiazole, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on available literature and experimental data.

Chemical Structure

The compound can be represented by the following chemical structure:

N 3 1 ethyl 1H pyrrol 2 yl 1 2 4 oxadiazol 5 yl methyl 1H benzo d imidazole 5 carboxamide\text{N 3 1 ethyl 1H pyrrol 2 yl 1 2 4 oxadiazol 5 yl methyl 1H benzo d imidazole 5 carboxamide}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Protein Kinases : Compounds with benzimidazole and oxadiazole moieties often exhibit inhibitory effects on protein kinases involved in cancer proliferation pathways.
  • Apoptosis Induction : Studies suggest that this compound can induce apoptosis in cancer cells through the modulation of apoptotic pathways, potentially decreasing the expression of oncogenes such as c-Myc .

Anticancer Activity

Research indicates that derivatives of benzimidazole and oxadiazole exhibit significant anticancer properties. For instance:

CompoundCell LineIC50 (µM)Mechanism
Compound AMV4-11 (leukemia)0.5Induces apoptosis
Compound BMCF7 (breast cancer)0.8Inhibits cell cycle progression

In one study, a related compound demonstrated favorable pharmacokinetic properties and antitumor efficacy in a mouse xenograft model . This suggests that this compound may share similar mechanisms.

Antimicrobial Activity

Benzimidazole derivatives have shown promising antimicrobial activity against various pathogens. For example:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus3.12
Escherichia coli12.5

These findings highlight the potential use of this compound as an antimicrobial agent.

Anti-inflammatory Activity

The anti-inflammatory properties of compounds featuring benzimidazole and oxadiazole structures have been documented. They may inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Case Studies

A notable case study involved the synthesis and testing of a series of related compounds where one derivative exhibited significant cytotoxicity against human cancer cell lines through a mechanism involving the disruption of mitochondrial function and induction of oxidative stress .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential. Preliminary studies indicate that compounds similar to this compound have favorable absorption and distribution characteristics, making them suitable candidates for further development in therapeutic applications.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. The presence of nitrogen heterocycles, such as pyrrole and oxadiazole, contributes to its antimicrobial properties.

Case Study: Antibacterial Efficacy

A study demonstrated that derivatives containing the pyrrole structure exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. For instance, a related compound showed an MIC (Minimum Inhibitory Concentration) of 0.125 μg/mL against methicillin-susceptible Staphylococcus aureus, indicating strong antibacterial potential .

Anticancer Properties

The compound's structural features suggest potential applications in oncology. Compounds with similar frameworks have been investigated for their ability to inhibit cancer cell proliferation.

Case Study: Cytotoxicity Against Cancer Cells

Research has indicated that benzimidazole derivatives can induce apoptosis in cancer cells. For example, compounds structurally related to N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide were shown to exhibit cytotoxic effects against various cancer cell lines, suggesting a pathway for further development as anticancer agents .

Anti-inflammatory Potential

The anti-inflammatory properties of compounds containing benzimidazole and oxadiazole moieties are being explored for therapeutic applications.

Case Study: COX-II Inhibition

Similar compounds have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes. A related study reported that certain derivatives displayed IC50 values lower than established anti-inflammatory drugs like Celecoxib, indicating potential as COX-II inhibitors .

Synthesis and Structure Activity Relationship (SAR)

Understanding the synthesis and structure activity relationship of this compound is crucial for optimizing its pharmacological properties.

Synthesis Overview

The synthesis typically involves multi-step reactions starting from readily available precursors. The incorporation of the pyrrole and oxadiazole rings is achieved through cyclization reactions that enhance biological activity .

Summary Table: Key Applications

Application Details
Antimicrobial ActivityEffective against MRSA; MIC values as low as 0.125 μg/mL .
Anticancer PropertiesInduces apoptosis in cancer cell lines; potential for further development .
Anti-inflammatory PotentialCOX-II inhibition; promising IC50 values compared to existing drugs .
Synthesis InsightsMulti-step synthesis with focus on enhancing biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituents

The target compound’s uniqueness lies in its 1-ethylpyrrole-oxadiazole hybrid structure. Comparisons with analogs reveal key differences:

  • Benzimidazole-Oxadiazole Derivatives: Compound 72 (): Contains a 4,4-difluorocyclohexylmethyl group on the benzimidazole and a 3-methyl-1,2,4-oxadiazole linked to a phenethylpiperidine. The difluorocyclohexyl group enhances lipophilicity compared to the target’s ethylpyrrole . Compound 151 (): Incorporates a 3-fluoro-piperidine and trifluoromethyl-oxadiazole, introducing polarity and steric effects absent in the target compound .
  • Benzimidazole-Carboxamide Derivatives :
    • Compound 6d (): Substituted with a benzyl-piperidinylmethyl group, lacking the oxadiazole ring. This simpler structure may reduce synthetic complexity but limit stability .
    • Compound 27 (): A 1H-benzo[d]imidazole-2-carboxamide derivative with a benzyl linker, highlighting how carboxamide positioning alters molecular interactions .

Physical Properties

  • Electron-Withdrawing Groups (e.g., trifluoromethyl in 6e, ) correlate with higher melting points (92–93°C) due to increased crystallinity . The ethylpyrrole in the target may lower melting points due to steric hindrance.
  • Lipophilicity : The ethylpyrrole substituent likely increases logP compared to polar groups (e.g., 5-hydroxyindole in Compound 25, ) .

Data Tables

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Biological Activity Reference
Target Compound Benzo[d]imidazole-oxadiazole 1-Ethylpyrrole, methyl-carboxamide N/A N/A N/A N/A
N-((1-(4-(Trifluoromethyl)benzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide (6e) Benzo[d]imidazole-carboxamide 4-Trifluoromethylbenzyl 92–93 77 Acetylcholinesterase inhibition
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-benzo[d]imidazole-2-carboxamide (27) Benzo[d]imidazole-carboxamide Benzyl linker, 2-carboxamide 226–227 72 IDO1 inhibition
Compound 72 () Benzo[d]imidazole-oxadiazole Difluorocyclohexylmethyl, 3-methyloxadiazole 91–93 68 Antimalarial (inferred)
N-(1-(4-(3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine (67) Benzo[d]imidazole-oxadiazole Trifluoromethyl-oxadiazole N/A 55 N/A

Detailed Research Findings

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., CF₃ in 6e and 67) improve thermal stability and enzymatic resistance but may reduce solubility .
    • Lipophilic Groups (e.g., ethylpyrrole in the target, difluorocyclohexyl in 72) enhance membrane permeability but risk off-target binding .
  • Synthetic Yields : Carboxamide couplings (e.g., ) typically yield 55–77%, while oxadiazole formations () require multi-step protocols with moderate efficiency (51–71%) .

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including cyclization and condensation. For the 1,2,4-oxadiazole core, a common approach is reacting a thiol precursor (e.g., 1,3,4-oxadiazole-2-thiol derivatives) with alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) at room temperature . The benzimidazole moiety is introduced via coupling reactions, often requiring controlled pH and temperature (e.g., 60–80°C) to avoid side reactions . Purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Key techniques include:

  • ¹H/¹³C NMR : Look for signals corresponding to the ethyl-pyrrole (δ ~1.2–1.5 ppm for CH₃, δ ~4.0–4.5 ppm for N-CH₂), oxadiazole (C=N at ~160–165 ppm), and benzimidazole (aromatic protons at δ ~7.0–8.5 ppm) .
  • IR Spectroscopy : Peaks for C=O (amide I band ~1650 cm⁻¹) and C=N (oxadiazole ~1560 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ for C₁₈H₂₀N₆O₂) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the 1,2,4-oxadiazole ring formation?

  • Solvent Selection : Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency .
  • Catalysis : Adding catalytic KI or phase-transfer agents (e.g., TBAB) accelerates alkylation steps .
  • Temperature Gradients : Gradual heating (e.g., 25°C → 60°C) minimizes decomposition of thermally sensitive intermediates .
  • Real-Time Monitoring : Use TLC or in-situ FTIR to track reaction progress and adjust stoichiometry dynamically .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Metabolic Stability Assays : Evaluate hepatic microsomal degradation to identify labile functional groups (e.g., ethyl-pyrrole or oxadiazole) that reduce in vivo efficacy .
  • Protein Binding Studies : Use SPR or ITC to quantify interactions with serum albumin, which may sequester the compound and lower bioavailability .
  • Formulation Adjustments : Encapsulation in liposomes or PEGylation improves pharmacokinetic profiles .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking Simulations : Software like AutoDock Vina models binding to targets (e.g., kinases or GPCRs), prioritizing residues critical for hydrogen bonding (e.g., benzimidazole NH with Asp/Glu) .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100+ ns trajectories to assess binding mode persistence .
  • QSAR Models : Correlate structural features (e.g., oxadiazole ring planarity) with activity data to guide analog design .

Methodological Notes

  • Contradiction Management : Conflicting spectral data (e.g., unexpected NOEs in NMR) may arise from rotameric equilibria; variable-temperature NMR or DFT calculations can clarify .
  • Comparative Studies : Benchmark synthetic routes against analogs (e.g., pyrazole vs. oxadiazole derivatives) to identify reactivity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.